3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol
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Overview
Description
3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) functional group This compound is characterized by a complex structure that includes a hexane backbone with dimethyl substitutions and an ether linkage to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylhexan-3-ol and 3-chloropropanol.
Etherification Reaction: The hydroxyl group of 2,5-dimethylhexan-3-ol reacts with the chloropropanol in the presence of a base such as sodium hydroxide (NaOH) to form the ether linkage.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as potassium carbonate (K2CO3) may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Pathways Involved: The compound may modulate enzymatic activity or disrupt microbial cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexan-3-ol: A precursor in the synthesis of 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol.
3-Hexanol: Another alcohol with a similar hexane backbone but lacking the ether linkage.
2-Methylbutan-2-ol: A structurally related alcohol with different substitution patterns.
Uniqueness
This compound is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to other similar alcohols. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
113412-43-4 |
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Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-(2,5-dimethylhexan-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-9(2)8-11(10(3)4)13-7-5-6-12/h9-12H,5-8H2,1-4H3 |
InChI Key |
IMEGPCFNNKWHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C)OCCCO |
Origin of Product |
United States |
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